molecular formula C7H15NO4S B1517927 2-Methanesulfonamido-3,3-dimethylbutanoic acid CAS No. 1600940-76-8

2-Methanesulfonamido-3,3-dimethylbutanoic acid

Cat. No. B1517927
M. Wt: 209.27 g/mol
InChI Key: FDBMNHWDNXNFMF-UHFFFAOYSA-N
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Description

2-Methanesulfonamido-3,3-dimethylbutanoic acid is a chemical compound with the CAS Number: 1600940-76-8 . It has a molecular weight of 209.27 . The IUPAC name for this compound is 3,3-dimethyl-2-[(methylsulfonyl)amino]butanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Methanesulfonamido-3,3-dimethylbutanoic acid is 1S/C7H15NO4S/c1-7(2,3)5(6(9)10)8-13(4,11)12/h5,8H,1-4H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.27 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Microbial Metabolism and Biogeochemical Cycling

Methanesulfonic acid, closely related to the query compound, serves as a sulfur source for diverse aerobic bacteria, facilitating their growth. It is formed in significant quantities in the atmosphere from the oxidation of dimethyl sulfide (DMS) and plays a key role in the sulfur cycle. Specialized methylotrophs utilize it as a carbon and energy source, highlighting its importance in microbial metabolism and biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Atmospheric Chemistry and Climate Impact

The atmospheric oxidation of DMS, a process closely related to the chemical , leads to the formation of methanesulfonic acid (MSA). This process is significant for understanding cloud formation and climate regulation, as MSA and its derivatives influence atmospheric aerosol properties. Studies on the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide (DMSO) to methane sulfinic acid and further to MSA underline the complex atmospheric chemistry involving sulfur compounds and their impact on climate (Arsene et al., 2002).

Environmental Studies and Climate Proxies

MSA concentrations in glacial cores have been used as indicators of historical climate conditions, particularly in relation to sea surface temperature and sea ice extent. High MSA concentrations correlate with warm temperatures and reduced sea ice, serving as proxies for understanding past climate changes and the role of oceanic biogenic sulfur emissions (O’Dwyer et al., 2000).

Chemical Transformations and Environmental Reactions

Research on the chemical transformation of methanesulfonic acid and its salts through heterogeneous OH oxidation reveals insights into the reactivity of organosulfur compounds in the atmosphere. These transformations are crucial for understanding the fate of sulfur compounds emitted by marine phytoplankton and their role in atmospheric chemistry (Kwong et al., 2018).

Photocatalysis and Pollution Control

The oxidation of reduced sulfur compounds, which can produce nauseous by-products in industrial processes, has been addressed through photocatalytic treatments. Studies focusing on the efficiency of TiO2-based photocatalytic processes and alternative materials for the oxidation of these sulfur compounds highlight the potential for reducing their harmful effects and controlling pollution (Cantau et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(methanesulfonamido)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-7(2,3)5(6(9)10)8-13(4,11)12/h5,8H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBMNHWDNXNFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonamido-3,3-dimethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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